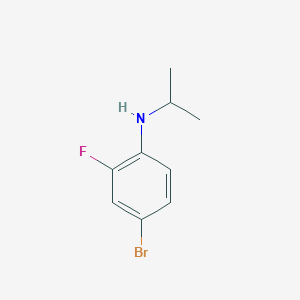

4-bromo-2-fluoro-N-isopropylaniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Science

Aniline, the simplest aromatic amine, and its derivatives are of paramount importance in modern chemistry. wikipedia.org They serve as versatile precursors and key intermediates in the synthesis of a vast array of organic molecules. wisdomlib.orgsci-hub.se Their utility spans the production of polymers, most notably polyurethanes, as well as agrochemicals, dyes, and pigments. sci-hub.seresearchgate.net In the pharmaceutical industry, aniline derivatives are crucial building blocks for a range of therapeutic agents, including analgesics like paracetamol. sci-hub.seslideshare.net The reactivity of the amino group, coupled with the stability of the benzene (B151609) ring, allows for a wide variety of chemical transformations, making these compounds indispensable in both industrial manufacturing and academic research. slideshare.net The ability to form crystalline salts and participate in hydrogen bonding also contributes to their significance in materials science. sci-hub.se

Strategic Importance of Halogenation and N-Alkylation in Modulating Aniline Reactivity and Functionality

The functional properties of aniline can be precisely modulated through chemical modifications such as halogenation and N-alkylation. Halogenated aromatic compounds are ubiquitous in organic chemistry, serving as critical building blocks in cross-coupling reactions and as substructures in biologically active molecules. nih.gov The introduction of halogen atoms like fluorine and bromine onto the aniline ring significantly alters its electronic properties and reactivity. Fluorine, being highly electronegative, can influence the acidity of the amine group and provide unique binding interactions in biological systems. Bromine can also enhance lipophilicity and offers a reactive site for further synthetic transformations.

N-alkylation, the process of adding an alkyl group to the nitrogen atom of the amine, is a vital reaction for producing valuable industrial intermediates. psu.edu The introduction of an isopropyl group to the nitrogen of a halogenated aniline, creating a secondary amine, further modifies the molecule's steric and electronic environment. This can prevent unwanted over-alkylation, a common issue in amine synthesis, leading to more selective reactions. psu.edu The combination of halogenation and N-alkylation therefore provides a sophisticated strategy for creating highly functionalized aniline derivatives with tailored reactivity for advanced organic synthesis.

Overview of Research Contributions to 4-bromo-2-fluoro-N-isopropylaniline within Academic and Industrial Contexts

This compound is a specialized aniline derivative that has found utility as an intermediate in organic synthesis. While extensive research focusing solely on this compound is limited, its synthesis and properties can be understood from related chemical transformations.

The synthesis of this compound would typically involve a multi-step process. A common route would be the N-alkylation of a precursor like 4-bromo-2-fluoroaniline (B1266173). The synthesis of 4-bromo-2-fluoroaniline itself can be achieved by the bromination of 2-fluoroaniline (B146934) using a brominating agent like N-bromosuccinimide in a suitable solvent. prepchem.com An alternative synthesis involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene. chemicalbook.com Following the preparation of 4-bromo-2-fluoroaniline, the isopropyl group can be introduced to the amino group through reductive amination, reacting the aniline with acetone (B3395972) in the presence of a reducing agent like sodium borohydride (B1222165). prepchem.com

The resulting this compound is a valuable building block for creating more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds. The specific arrangement of the bromo, fluoro, and N-isopropyl substituents provides a unique combination of steric and electronic properties that can be exploited in further chemical reactions.

Below is a table summarizing some of the key properties of the precursor, 4-bromo-2-fluoroaniline, which are relevant to the synthesis and handling of its N-isopropyl derivative.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Appearance | Beige to light brown crystalline solid |

| Melting Point | 40-42 °C |

| Boiling Point | 103-108 °C (at reduced pressure) |

| CAS Number | 367-24-8 |

This data is for the precursor 4-bromo-2-fluoroaniline. smolecule.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

4-bromo-2-fluoro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11BrFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |

InChI Key |

IVPZRZOOGKOETB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro N Isopropylaniline

Reactivity at the Amine Nitrogen Center

The chemical behavior of 4-bromo-2-fluoro-N-isopropylaniline is significantly influenced by the secondary amine group. The nitrogen atom's lone pair of electrons makes it a nucleophilic center, readily participating in various functionalization reactions.

N-Alkylation: The introduction of a second alkyl group to the nitrogen atom of this compound can be challenging. The existing isopropyl group, combined with the ortho-fluorine atom, creates significant steric hindrance around the nitrogen center. nih.gov This steric congestion impedes the approach of alkylating agents. Overcoming this often requires forcing conditions or specialized catalytic systems, such as those employing iridium or ruthenium complexes, which have shown success in the N-alkylation of other sterically hindered anilines. acs.org Partial alkylation to prepare secondary amines is often difficult due to the increased nucleophilicity that accompanies the initial alkylation, though methods using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed to achieve selective monoalkylation. researchgate.net

N-Acylation: The nitrogen center readily undergoes acylation with reagents like acetyl chloride or bromoacetyl bromide, often catalyzed by a Lewis acid such as zinc chloride. mdpi.com This reaction provides a straightforward route to the corresponding N-acyl-4-bromo-2-fluoro-N-isopropylaniline derivatives. The resulting amides are valuable intermediates in organic synthesis.

N-Sulfonylation: Reaction with sulfonyl chlorides, for example, p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. This transformation is typically efficient and provides access to a class of compounds with distinct chemical properties and potential applications.

The N-trifluoroethyl moiety is of considerable interest in medicinal chemistry. However, direct N-trifluoroethylation of this compound is significantly hampered by steric effects. Research has shown that N-trifluoroethylation reactions are sensitive to steric hindrance, and substrates like 4-bromo-N-isopropylaniline have been observed to be unreactive under certain iron porphyrin-catalyzed conditions. nih.govresearchgate.net The bulky isopropyl group and the ortho-fluorine substituent likely obstruct the nitrogen atom, preventing a successful reaction. nih.govresearchgate.net

Alternative methods for N-trifluoroethylation have been developed, such as those using 2,2,2-trifluoroethylamine (B1214592) hydrochloride or silver-catalyzed N-H insertion with 2,2,2-trifluorodiazoethane. rsc.orgnih.gov These methods have proven effective for a range of primary and secondary anilines, although their applicability to heavily sterically hindered substrates like this compound may still be limited. nih.govresearchgate.netrsc.orgnih.gov

Aromatic Ring Transformations and Substituent Effects

The reactivity of the aromatic ring is governed by the interplay of the electronic and steric effects of the amino, fluoro, and bromo substituents.

The substituents on the aromatic ring of this compound have competing directing effects in electrophilic aromatic substitution (EAS) reactions. The N-isopropylamino group is an activating, ortho-, para-director, while the fluorine and bromine atoms are deactivating, yet also ortho-, para-directing. youtube.comlibretexts.org

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH-isopropyl | 1 | Activating | Ortho, Para |

| -F | 2 | Deactivating (Inductive) | Ortho, Para |

| -Br | 4 | Deactivating (Inductive) | Ortho, Para |

Data sourced from general principles of electrophilic aromatic substitution. youtube.comlibretexts.org

The N-isopropylamino group strongly activates the ring towards electrophiles. However, the para position is blocked by bromine, and one ortho position is occupied by fluorine. The remaining open ortho (C6) and meta (C3, C5) positions are potential sites for substitution. The strong activating effect of the amino group generally dominates, directing incoming electrophiles primarily to the open ortho position (C6). However, the deactivating nature of the halogens can make these reactions sluggish, often requiring carefully chosen conditions to achieve good selectivity. makingmolecules.comnih.gov

In nucleophilic aromatic substitution (SNAr) reactions, fluorine can be an excellent leaving group, often superior to chlorine or bromine. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect. stackexchange.comlibretexts.org For a reaction to proceed, the aromatic ring needs to be electron-deficient, which is facilitated by electron-withdrawing groups. masterorganicchemistry.com While the bromo and N-isopropylamino groups have complex effects, the presence of the ortho-fluorine makes the C-F bond a potential site for nucleophilic attack, especially if further activated by other substituents or reaction conditions.

The carbon-bromine bond at the C4 position is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.gov It is tolerant of a wide range of functional groups and has been successfully applied to unprotected ortho-bromoanilines. nih.gov This would allow for the introduction of various aryl, alkyl, or vinyl groups at the C4 position of this compound. nih.gov

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed method for forming C-N bonds. wikipedia.orgacsgcipr.org It enables the coupling of the aryl bromide with a wide array of primary and secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orgbeilstein-journals.org This reaction would be useful for further functionalizing the C4 position with different amino groups.

The reactivity of different aryl halides in these cross-coupling reactions generally follows the order I > Br > Cl >> F. Consequently, the C-Br bond in this compound is expected to be significantly more reactive than the C-F bond under typical palladium-catalyzed conditions. While C-F bond activation is possible, it usually requires more specialized and forceful catalytic systems. mit.edu

The table below summarizes the expected reactivity for cross-coupling reactions:

| Position/Bond | Coupling Reaction | Relative Reactivity |

| C4-Br | Suzuki, Buchwald-Hartwig, etc. | High |

| C2-F | Suzuki, Buchwald-Hartwig, etc. | Low |

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromo- and Fluoro-Substituted Positions

Mechanistic Studies of Specific Reactions

The mechanisms of both Suzuki-Miyaura and Buchwald-Hartwig reactions are based on a similar catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex. The electron-withdrawing nature of the ortho-fluorine substituent can influence the rate of this step.

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig) :

In the Suzuki-Miyaura reaction, the organoboron species, activated by a base, undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.

In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the bound amine to form a palladium amido complex. wikipedia.org

Reductive Elimination : This final step involves the formation of the new C-C or C-N bond as the two organic partners are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The choice of ligand is critical, as bulky, electron-rich phosphine (B1218219) ligands (such as XPhos or RuPhos) can accelerate the reductive elimination step and prevent the formation of inactive catalyst species. nih.govrsc.org For instance, bidentate ligands like BINAP were found to prevent the formation of palladium iodide dimers, thereby speeding up the reaction. wikipedia.org

The specific substituents on the this compound ring have a profound impact on its reactivity in cross-coupling reactions.

Influence of Halogens (Bromine and Fluorine) : The carbon-bromine bond is the primary reactive site for oxidative addition by palladium. Its reactivity is modulated by the electronic environment of the aromatic ring. The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect. This effect can make the attached carbon more electrophilic, potentially facilitating the oxidative addition step. The presence of fluorine has been shown to be well-tolerated in many coupling reactions and can be a desirable feature for improving the biological activity of the final products. beilstein-journals.orgresearchgate.net

Influence of the Isopropyl Moiety and Amino Group : The N-isopropyl group provides significant steric bulk around the nitrogen atom. In the context of the substrate itself, this steric hindrance can influence the molecule's preferred conformation. More importantly, the presence of the secondary amino group introduces a potential challenge in palladium-catalyzed reactions. The nitrogen's lone pair can coordinate to the palladium center, potentially forming stable chelate structures that can hinder the catalytic cycle and retard the rate of reaction. nih.gov This is a known challenge for substrates containing a proximal amino group. nih.gov To overcome this, catalyst systems with very bulky ligands, such as RuPhos or BrettPhos, are often required. These ligands are designed to prevent the substrate's amino group from deactivating the catalyst, thus allowing the desired cross-coupling to proceed efficiently. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of 4-bromo-2-fluoro-N-isopropylaniline reveals distinct signals corresponding to the aromatic protons and the N-isopropyl group. A patent describing the synthesis of this compound provides a crude ¹H-NMR spectrum in DMSO-d₆, which shows a complex multiplet for the aromatic protons and characteristic signals for the isopropyl group, including a quartet for the methine proton and a doublet for the methyl protons. google.com

For a more detailed analysis, the expected chemical shifts and multiplicities can be predicted based on the electronic effects of the substituents. The fluorine and bromine atoms, along with the N-isopropyl group, influence the electron density distribution in the benzene (B151609) ring, leading to specific shifts for the aromatic protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms in the aromatic ring will exhibit distinct chemical shifts influenced by the electronegative fluorine and bromine atoms. The carbon directly bonded to fluorine will show a characteristic large coupling constant (¹JCF). The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 145 |

| N-H | Variable | - |

| Isopropyl CH | Septet, ~3.6 | ~45 |

| Isopropyl CH₃ | Doublet, ~1.2 | ~23 |

| C-F | - | ~150-160 (d, ¹JCF ≈ 240-250 Hz) |

| C-Br | - | ~110-120 |

| C-N | - | ~140-150 |

Note: The predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the bromine and N-isopropyl groups on the aromatic ring. The coupling of the fluorine atom to the adjacent aromatic protons will result in a multiplet, providing further structural confirmation.

Multidimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, multidimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons, as well as the correlation between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the aromatic ring and the isopropyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular weight of this compound. This allows for the determination of its elemental composition, confirming the presence of one bromine, one fluorine, one nitrogen, and the correct number of carbon and hydrogen atoms. The isotopic pattern characteristic of a bromine-containing compound (a near 1:1 ratio for the M and M+2 peaks) would also be clearly observed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would provide the retention time of this compound, a measure of its volatility and interaction with the GC column, and its mass spectrum. The mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentations would likely involve the loss of the isopropyl group, the bromine atom, and potentially other fragments from the aromatic ring, providing further evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characterization of Key Functional Groups and Molecular Vibrations

Hypothetical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| N-H | Bending | 1550-1650 |

| C-N | Stretching | 1250-1350 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-600 |

This table is a generalized prediction and does not represent experimental data.

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique yields precise information on bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entry for the crystal structure of this compound. Consequently, no data on its crystalline state is available.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoro N Isopropylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, stability, and electronic properties of chemical compounds. These methods can provide a wealth of information at the atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the ground state structure of 4-bromo-2-fluoro-N-isopropylaniline.

These calculations would reveal the influence of the bulky isopropyl group on the geometry of the aniline (B41778) ring and the orientation of the amino group. Furthermore, the electronic effects of the electron-withdrawing fluorine and bromine atoms on the aromatic system can be quantified. While specific data for the title compound is unavailable, we can look at related molecules to understand the expected properties.

Table 1: Computed Physicochemical Properties of Related Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 4-bromo-2-fluoroaniline (B1266173) | C₆H₅BrFN | 190.01 | 2.1 nih.gov |

| 4-bromo-N-isopropylaniline | C₉H₁₂BrN | 214.10 | 3.4 uni.lu |

This table presents data for structurally similar compounds to provide a reference for the potential properties of this compound.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the amino group, indicating its nucleophilic character and propensity to react with electrophiles. The electron-withdrawing nature of the fluorine and bromine atoms would lead to regions of positive potential (typically colored blue) on the aromatic ring, particularly at the positions ortho and para to these halogens, making them susceptible to nucleophilic attack. A computational study on a similar compound, 2-bromo-6-chloro-4-fluoroaniline, utilized MEP analysis to identify the reactive sites of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcome of chemical reactions. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org

Calculation and Interpretation of HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap generally indicates high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational methods could be used to explore various reaction pathways, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amino group.

By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathway and predict the products of a reaction. These theoretical investigations can provide valuable insights that guide experimental work and help in the design of new synthetic routes.

Transition State Analysis and Reaction Coordinate Determination

While specific transition state analysis for the synthesis of this compound is not extensively documented in the literature, the principles of N-alkylation of anilines can be examined through computational methods to postulate a likely reaction pathway. The synthesis of this compound would typically involve the reaction of 4-bromo-2-fluoroaniline with an isopropylating agent, such as 2-propyl halide, in the presence of a base.

The reaction is expected to proceed via a nucleophilic substitution mechanism (SN2). Density Functional Theory (DFT) calculations are a powerful tool to model such reactions. For the N-isopropylation of 4-bromo-2-fluoroaniline, a theoretical investigation would involve mapping the potential energy surface along the reaction coordinate. The reaction coordinate would represent the progression of the reaction from reactants to products, with the highest point on this path being the transition state.

Hypothetical Transition State for N-isopropylation:

A plausible transition state for the SN2 reaction between 4-bromo-2-fluoroaniline and an isopropyl halide (e.g., 2-bromopropane) would feature:

A partially formed N-C bond: The nitrogen atom of the aniline derivative attacks the electrophilic carbon of the isopropyl group.

A partially broken C-X bond: The bond between the carbon and the leaving group (e.g., bromine) is elongated and weakened.

A specific geometry: The nucleophile (aniline) would approach the electrophilic carbon from the side opposite to the leaving group, leading to an inversion of configuration at the carbon center if it were chiral.

The Gibbs free energy of activation (ΔG‡) for this step could be calculated, providing a quantitative measure of the reaction barrier. Mechanistic studies on the N-alkylation of substituted anilines have shown that the reaction rate is influenced by both the electronic properties of the aniline and the nature of the alkylating agent and solvent. nih.govresearchgate.netacs.org For instance, electron-withdrawing groups on the aniline ring, such as the bromo and fluoro substituents in the target molecule, would decrease the nucleophilicity of the amino group, potentially leading to a higher activation barrier compared to unsubstituted aniline.

Table 1: Postulated Key Parameters in the Transition State of N-isopropylation of 4-bromo-2-fluoroaniline

| Parameter | Description | Expected Trend |

| N-C bond length | Distance between the nitrogen of the aniline and the secondary carbon of the isopropyl group. | Partially formed, longer than a typical N-C single bond. |

| C-Br bond length | Distance between the secondary carbon of the isopropyl group and the bromine atom. | Partially broken, significantly longer than in the reactant. |

| N-H bond lengths | Distances of the hydrogens on the amino group. | May be slightly elongated as the nitrogen takes on a more positive charge. |

| C-N-C bond angle | Angle formed by the aromatic carbon, the nitrogen, and the approaching isopropyl carbon. | Approaching a tetrahedral geometry around the nitrogen. |

This table is based on theoretical principles of SN2 reactions and is hypothetical in the absence of specific computational studies on this compound.

Solvation Model Effects on Theoretical Predictions

The choice of a solvation model in computational chemistry is critical for accurately predicting the properties and reactivity of molecules in solution. nih.gov Solvation can significantly influence reaction rates and equilibria. For a molecule like this compound, both implicit and explicit solvation models could be employed in theoretical calculations to understand its behavior in different solvent environments.

Explicit Solvation Models: These models involve including a specific number of solvent molecules around the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding. rsc.org For an aniline derivative, hydrogen bonding between the N-H group and protic solvent molecules, or between the fluorine atom and the solvent, can be significant.

Impact on Predictions:

Studies on similar molecules have shown that the inclusion of solvent effects is crucial for accurate predictions. For instance, in the N-alkylation of anilines, the transition state is often more polar than the reactants, and thus it is stabilized to a greater extent by a polar solvent. This stabilization would lead to a lower calculated activation energy and a predicted increase in the reaction rate, which is consistent with experimental observations. rsc.org The choice between implicit and explicit models would depend on the specific properties being investigated. For general reactivity trends, an implicit model might suffice, but for a detailed understanding of the reaction mechanism involving specific solvent interactions, an explicit or a hybrid model would be more appropriate. rsc.org

Table 2: Potential Influence of Solvation Models on Predicted Properties of this compound

| Property | Implicit Model Effect | Explicit Model Effect |

| Dipole Moment | Increase in polar solvents due to polarization of the electron density. | Similar to implicit, but with more localized effects due to specific interactions. |

| Reaction Barrier (N-alkylation) | Lowering of the activation energy in polar solvents due to transition state stabilization. | More accurate lowering of the activation energy by accounting for specific hydrogen bonds to the amino group and the leaving group. |

| Conformational Energies | Stabilization of more polar conformers. | Can reveal specific solvent-stabilized conformations not captured by continuum models. |

This table presents expected trends based on general principles of computational chemistry and studies on related molecules.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical activity as a building block)

QSPR and QSAR models are statistical tools used to correlate the chemical structure of a series of compounds with their properties or activities. nih.gov For this compound, a QSAR model could be used to predict its reactivity as a chemical building block in various synthetic transformations. umich.edu The reactivity of substituted anilines is strongly influenced by the electronic and steric effects of the substituents on the aromatic ring and the nitrogen atom. nih.govnih.gov

The key substituents in this compound are:

4-bromo group: This is an electron-withdrawing group via induction but a weak deactivator due to resonance. It is ortho, para-directing for electrophilic aromatic substitution.

2-fluoro group: This is a strongly electronegative and electron-withdrawing group through induction, and it is also ortho, para-directing.

N-isopropyl group: This is an electron-donating group through induction and provides significant steric hindrance around the nitrogen atom.

Hammett Constants:

The electronic effects of the bromo and fluoro substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. acs.orgsemanticscholar.org

Table 3: Hammett Substituent Constants

| Substituent | σmeta | σpara |

| -Br | 0.39 | 0.23 |

| -F | 0.34 | 0.06 |

Source: Adapted from Hansch, C. et al. (1991). pitt.edu

For this compound, the bromo group is at the para position relative to the amino group, and the fluoro group is at the ortho position. While Hammett constants are typically applied to meta and para substituents, the ortho effect is more complex due to the combination of electronic and steric factors. Both the bromo and fluoro groups are electron-withdrawing, which would decrease the nucleophilicity of the amino group, making it less reactive in reactions such as acylation or alkylation compared to aniline itself.

In the context of using this compound as a building block, a QSAR model for a specific reaction (e.g., a coupling reaction) would likely include descriptors for:

Electronic effects: Hammett constants or calculated atomic charges on the nitrogen atom.

Steric effects: Taft steric parameters (Es) or computational descriptors of molecular shape and size. The isopropyl group on the nitrogen and the fluoro group at the ortho position will impart significant steric hindrance.

Hydrophobicity: The logP value, which can influence the solubility and partitioning of the molecule in a reaction mixture.

A QSAR model for the reactivity of a series of substituted anilines in a particular reaction could take the general form:

log(k) = c1σ + c2Es + c3logP + constant

where 'k' is the reaction rate constant, and c1, c2, and c3 are coefficients determined from regression analysis of a training set of molecules. Such a model would predict that the electron-withdrawing nature of the bromo and fluoro groups would decrease the reactivity in reactions where the aniline acts as a nucleophile, while the steric bulk of the isopropyl and ortho-fluoro groups would also likely decrease the reaction rate.

Applications of 4 Bromo 2 Fluoro N Isopropylaniline As a Versatile Synthetic Building Block

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The utility of halogenated N-isopropylaniline derivatives as key intermediates is exemplified in the synthesis of potent enzyme inhibitors. A close structural analog, 4-bromo-3-fluoro-N-isopropylaniline, is a documented starting material in the multi-step synthesis of a class of small-molecule inhibitors targeting Anaplastic Lymphoma Kinase (ALK). nih.gov ALK is a receptor tyrosine kinase that has been identified as a therapeutic target in various cancers. nih.govnih.gov

In this synthesis pathway, the aniline (B41778) derivative is reacted with methyl 6-cyano-1H-indole-3-carboxylate in the presence of N-Chlorosuccinimide (NCS) and DABCO to form an intermediate, which is then cyclized at high temperature to create a fused indoloquinoline scaffold. nih.gov This core structure is fundamental to the biological activity of the resulting ALK inhibitors. nih.gov The bromine atom on the aniline ring serves as a crucial handle for subsequent modifications, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, which are instrumental in building molecular complexity and optimizing the pharmacological properties of the final compounds. nbinno.com The strategic placement of the fluoro and isopropyl groups on the aniline ring also plays a significant role in modulating the binding affinity and selectivity of the inhibitors for the ALK enzyme. nih.gov Given its structural similarity, 4-bromo-2-fluoro-N-isopropylaniline represents an equally valuable intermediate for the synthesis of analogous complex heterocyclic systems and other sophisticated molecular architectures.

Precursor for Agrochemical Development

Substituted anilines are foundational components in the agrochemical industry. chemimpex.com The specific substitution patterns on the aniline ring are critical for defining the biological activity and crop selectivity of herbicides and pesticides.

This compound is a precursor for the development of herbicides within the oxyacetanilide class. This class includes the widely used herbicide Flufenacet, which is produced through a multi-step chemical synthesis involving halogenated aromatic compounds and acetamide derivatives. herts.ac.ukwikipedia.org

The established synthesis of Flufenacet involves the reaction of N-(4-fluorophenyl)-N-isopropyl-2-hydroxymethylacetamide with 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole. wikipedia.org The key intermediate, N-(4-fluorophenyl)-N-isopropyl-2-hydroxymethylacetamide, is typically prepared from N-isopropyl-p-fluoroaniline. google.comresearchgate.net This N-isopropyl-p-fluoroaniline is itself generated via the catalytic hydrogenation of p-fluoronitrobenzene in the presence of acetone (B3395972). google.comresearchgate.net

The structural core of these intermediates highlights the importance of the N-isopropyl-fluoroaniline scaffold. By employing this compound as a starting material, chemists can synthesize novel analogs of Flufenacet. The additional bromine atom provides a site for further chemical derivatization, enabling the creation of new compounds with potentially modified herbicidal activity, different crop selectivity, or improved environmental persistence profiles. herts.ac.uk

Advanced Intermediates in Medicinal Chemistry Research

The structural features of this compound—a halogenated phenyl ring and an aniline moiety—make it a valuable starting point for the synthesis of novel therapeutic agents. Halogenated aromatic rings are ubiquitous in biologically active molecules and are known to enhance metabolic stability and binding affinity. nih.govresearchgate.net

The development of inhibitors for the Mycobacterium tuberculosis acetyltransferase Eis is a key strategy to combat resistance to aminoglycoside antibiotics like kanamycin. nih.gov Research into the structure-activity relationships of Eis inhibitors has revealed that a halogenated phenyl group can be an important pharmacophore. nih.gov Furthermore, compounds containing an aniline group have also been investigated as potential inhibitors of this enzyme. nih.gov

Although a direct synthesis of an Eis inhibitor from this compound has not been explicitly documented, its structure contains the key features identified as beneficial for inhibitory activity. As a halogenated aniline, it serves as an ideal building block for medicinal chemists to design and synthesize novel series of potential Eis inhibitors. nih.govnih.gov The compound can be incorporated into larger molecular scaffolds to explore interactions within the aminoglycoside binding cavity of the Eis enzyme, potentially leading to the discovery of potent adjuvants for antibiotic therapies. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for type 2 diabetes and obesity. pulsus.com The rational design of PTP1B inhibitors often relies on pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for binding to the enzyme's active or allosteric sites. nih.govlongdom.org These models for PTP1B inhibitors commonly include features such as hydrogen-bond acceptors, hydrophobic groups, and aromatic rings. nih.govlongdom.orgresearchgate.net

By analogy, this compound is an excellent precursor for compounds designed to fit these pharmacophore models.

The aromatic ring can satisfy the requirement for a ring aromatic or hydrophobic feature. nih.govlongdom.org

The bromine and fluorine atoms can engage in halogen bonding or other hydrophobic interactions within the enzyme's binding pocket, potentially enhancing selectivity and potency. mdpi.comresearchgate.net

The aniline nitrogen can act as a hydrogen bond acceptor or donor, or serve as an attachment point for other functional groups that fulfill this role. mdpi.com

Therefore, this compound provides a versatile starting point for synthesizing novel series of PTP1B inhibitors, allowing for systematic modification to optimize binding affinity and selectivity over other related phosphatases. nih.govresearchgate.net

The concept of a molecular scaffold is central to rational drug design, where a core structure is systematically modified to optimize its interaction with a biological target. cresset-group.com Halogenated anilines are particularly valuable scaffolds because the type and position of the halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. namiki-s.co.jprsc.org

This compound is an exemplary scaffold for several reasons:

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom can be used to increase binding affinity through halogen bonds. researchgate.net

Vectors for Synthesis: The bromine atom is a versatile synthetic handle, readily participating in cross-coupling reactions to introduce new aryl or alkyl groups. nbinno.com The aniline nitrogen allows for the straightforward formation of amides, sulfonamides, or other functional groups to explore the chemical space around the core structure.

Structural Versatility: The N-isopropyl group provides a specific steric profile that can be crucial for fitting into a defined binding pocket and can be modified to explore structure-activity relationships further.

By leveraging these features, medicinal chemists can use this compound as a foundational scaffold to rationally design and synthesize new bioactive compounds with tailored properties for a wide range of therapeutic targets. cresset-group.com

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Role of Compound |

| Complex Organic Synthesis | Intermediate for Anaplastic Lymphoma Kinase (ALK) Inhibitors (by analogy) | Provides a core halogenated aniline scaffold for building complex heterocyclic systems. nih.gov |

| Agrochemical Development | Precursor for analogs of the herbicide Flufenacet | Serves as a starting point to create novel oxyacetanilide herbicides with modified properties. herts.ac.ukwikipedia.org |

| Medicinal Chemistry | Building block for Acetyltransferase Eis Inhibitors | Offers a halogenated phenyl-aniline scaffold, a known pharmacophore for this enzyme class. nih.gov |

| Medicinal Chemistry | Precursor for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors (by analogy) | Provides key structural features (aromatic ring, halogens) that align with established PTP1B pharmacophore models. nih.govlongdom.org |

| Rational Drug Design | Versatile molecular scaffold | The combination of reactive sites (Br, N-H) and modulating groups (F, isopropyl) allows for fine-tuning of drug properties. researchgate.netcresset-group.com |

Potential in Materials Science

The structural characteristics of this compound make it a promising candidate for integration into novel materials. The presence of the aniline nitrogen, the electron-withdrawing fluorine atom, and the bulky, lipophilic isopropyl group, combined with the reactive handle of the bromine atom, allows for its incorporation into a variety of material architectures.

Functional polymers are macromolecules designed with specific chemical groups that impart unique properties and uses. taylorandfrancis.com The synthesis of such materials often involves the copolymerization of monomers, each contributing a desired characteristic. taylorandfrancis.com this compound can serve as a valuable monomer or a precursor to a monomer for creating functional polymers. The aniline moiety is a well-known component of conducting polymers like polyaniline. The bromine atom on the ring can be utilized for cross-linking reactions or for post-polymerization modification through various coupling reactions, such as Suzuki or Heck coupling, to introduce further functionalities.

The fluorine and isopropyl substituents can enhance the polymer's properties, such as thermal stability, solubility in organic solvents, and resistance to chemical degradation. In the realm of organic electronic materials, these features are highly desirable. For instance, its integration into polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could influence the material's charge transport properties, energy levels, and morphology, which are critical for device performance.

Table 1: Potential Contributions of Substituents to Polymer Properties

| Substituent | Potential Effect on Polymer Properties |

| Aniline Backbone | Provides a basis for conductivity and redox activity. |

| Bromine Atom | Acts as a reactive site for cross-linking or further functionalization. |

| Fluorine Atom | Enhances thermal stability, electron-accepting properties, and oxidative stability. |

| N-isopropyl Group | Improves solubility in organic solvents and influences molecular packing. |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, enabling applications such as frequency conversion and optical switching. azooptics.commdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are of significant interest for NLO applications due to their potential for large second- and third-order optical nonlinearities. researchgate.netnih.gov

Aniline and its derivatives can act as effective electron donors in D-π-A systems. researchgate.net The nitrogen atom's lone pair of electrons can participate in intramolecular charge transfer (ICT), a key phenomenon for NLO activity. researchgate.net By strategically modifying the aniline structure, the NLO properties can be tuned. This compound can be derivatized to create such NLO-active molecules. For example, the bromine atom can be replaced with a strong electron-accepting group via cross-coupling reactions, establishing a D-π-A framework where the substituted aniline acts as the donor. The fluorine and isopropyl groups can further modulate the electronic properties and influence the crystal packing, which is crucial for achieving a non-centrosymmetric arrangement necessary for second-order NLO effects. azooptics.com Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of such designed molecules before synthesis. researchgate.netnih.gov

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or material properties. researchgate.net this compound is an excellent starting point for creating a library of derivatives to conduct systematic SAR studies.

The three distinct substitution points on the aniline ring allow for methodical modifications:

The Bromine Atom: This site is ideal for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions. By varying the group at this position, one can probe the effects of sterics and electronics on the target property.

The Amino Group: The secondary amine can be further alkylated, acylated, or used as a nucleophile in various reactions to build more complex structures.

The Aromatic Ring: While less straightforward, electrophilic aromatic substitution could potentially be directed by the existing substituents to introduce additional groups, although regioselectivity might be a challenge.

By synthesizing and evaluating a series of related compounds derived from this scaffold, researchers can build a comprehensive understanding of the SAR. researchgate.net For example, in a drug discovery context, this could involve testing the derivatives for their binding affinity to a specific biological target. In materials science, it could involve measuring how changes in the molecular structure affect properties like fluorescence, conductivity, or NLO response. researchgate.net This systematic approach is crucial for the rational design of new molecules with optimized performance.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

Future efforts in the synthesis of 4-bromo-2-fluoro-N-isopropylaniline will likely prioritize the incorporation of green chemistry principles to minimize environmental impact and enhance process safety and efficiency. nih.gov Traditional multi-step syntheses of substituted anilines often involve harsh reagents and generate significant waste. ijtsrd.comlabnews.co.uk Research is therefore steering towards more sustainable alternatives.

Key areas of development include:

Catalytic Systems: The exploration of benign and inexpensive catalysts, such as magnesium sulphate-glacial acetic acid systems, for acetylation and other modifications of anilines presents a greener alternative to corrosive reagents. ijtsrd.com For the synthesis of the aniline (B41778) core, methods using redox mediators and the electrolysis of water are being developed to replace high-pressure hydrogenations that rely on fossil fuels and precious metal catalysts. labnews.co.uk

Solvent-Free and Alternative Solvents: A significant trend is the move towards solvent-free reaction conditions or the use of greener solvents like water. acs.orgresearchgate.net Microwave-assisted synthesis in the absence of organic solvents is another promising avenue for producing anilines cleanly and efficiently. tandfonline.com

One-Pot Syntheses: Designing one-pot procedures, where multiple reaction steps are carried out in the same vessel, reduces the need for intermediate purification steps, thus saving time, resources, and minimizing waste. nih.govacs.org This approach is highly desirable for the construction of complex anilines from simpler precursors.

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Relevant Green Chemistry Principle(s) |

| Electrocatalytic reduction of a corresponding nitrobenzene | Avoids high pressure/temperature and use of fossil-fuel-derived hydrogen. labnews.co.uk | Safer Chemistry, Energy Efficiency |

| Use of benign catalysts (e.g., MgSO4) | Replaces corrosive and toxic reagents. ijtsrd.com | Catalysis, Safer Chemistry |

| Microwave-assisted synthesis | Reduces reaction times and energy consumption, often without organic solvents. tandfonline.com | Energy Efficiency, Waste Prevention |

| One-pot, multi-component reactions | Increases process efficiency, reduces waste from purification steps. acs.orgrsc.org | Atom Economy, Reduce Derivatives |

Discovery of Novel Catalytic Transformations and C-H Functionalization Strategies

The development of novel catalytic methods to functionalize the this compound scaffold is a major area of future research. Direct C-H functionalization is a particularly powerful strategy for introducing molecular complexity from a simple starting material, avoiding the need for pre-functionalized substrates. uantwerpen.be

Emerging opportunities in this area include:

Regioselective C-H Functionalization: The fluorine and bromine atoms on the aromatic ring of this compound can direct the regioselectivity of C-H activation. Fluorine is known to promote C-H metalation at the ortho position. nih.gov Future research will likely exploit this to introduce new substituents at specific positions on the benzene (B151609) ring, creating a library of novel derivatives. acs.org

Photoredox and Electrocatalysis: The use of light (photoredox catalysis) or electricity (electrocatalysis) to drive chemical reactions offers mild and sustainable alternatives to traditional thermal methods. nih.govgalchimia.com These techniques could be applied to forge new C-C or C-N bonds on the this compound core.

Modular Synthesis: Developing modular synthetic routes where different functional groups can be easily and selectively introduced would be highly valuable. For instance, strategies that allow for switchable C-H and N-alkylation would enable the creation of a diverse range of functionalized anilines from a common intermediate. rsc.orgresearchgate.net

| Catalytic Strategy | Potential Transformation of this compound | Key Benefit |

| Palladium-catalyzed C-H Arylation | Introduction of new aryl groups at specific positions on the aromatic ring. nih.gov | Creation of complex biaryl structures for medicinal or materials applications. |

| Rhodium-catalyzed C-H Alkylation | Addition of alkyl chains to the aromatic ring. researchgate.net | Synthesis of novel derivatives with tuned physical properties. |

| Photoredox-Cobalt Dehydrogenative Coupling | Formation of the aniline ring itself from simpler amine and ketone precursors. galchimia.com | A novel and convergent approach to the core structure. |

| N-Nitroso Directed C-H Alkylation | Functionalization at the ortho position to the amino group. rsc.org | High regioselectivity and modularity in synthesis. |

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. nih.govbeilstein-journals.org These approaches can significantly accelerate the design and optimization of novel molecules derived from this compound.

Future research will leverage computational tools for:

De Novo Design: Using the this compound scaffold as a starting point, computational algorithms can design new molecules with desired properties, such as high binding affinity to a biological target. springernature.com

Pharmacokinetic Profile Prediction (ADME): In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual derivatives. springernature.comnih.gov This allows researchers to prioritize the synthesis of compounds with a higher probability of success in later developmental stages.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. springernature.com This can guide the rational design of more potent analogues of this compound.

Reaction Mechanism and Catalyst Design: Computational modeling can be used to elucidate reaction mechanisms for the synthesis and functionalization of anilines, aiding in the design of more efficient and selective catalysts.

| Computational Method | Application in Research on this compound Derivatives | Goal |

| Molecular Docking | Simulating the binding of derivatives to a specific protein target. beilstein-journals.org | Identify potential drug candidates with high binding affinity. |

| ADMET Prediction | Calculating properties like solubility, permeability, and metabolic stability. springernature.com | Prioritize compounds with favorable drug-like properties. |

| Pharmacophore Modeling | Identifying the key structural features required for biological activity. researchgate.net | Guide the design of new molecules with enhanced potency. |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states for C-H functionalization. nih.gov | Optimize reaction conditions and catalyst selection. |

Expansion of Applications in Specialized Chemical Fields

While substituted anilines are already crucial intermediates, future research will aim to unlock new, specialized applications for this compound and its derivatives. rsc.orgslideshare.net The unique combination of a bromine atom (a handle for cross-coupling reactions), a fluorine atom (which can enhance metabolic stability and binding affinity), and an N-isopropyl group makes this compound a versatile building block. nih.gov

Emerging opportunities for application include:

Medicinal Chemistry: Anilines are prevalent in pharmaceuticals. cresset-group.com The this compound scaffold could be elaborated to create new drug candidates. The presence of fluorine is often beneficial for metabolic stability and bioavailability. nih.gov There is also a growing interest in replacing aniline motifs in existing drugs with saturated isosteres to improve safety profiles, a strategy that could be explored with derivatives of this compound. nih.govacs.org

Materials Science: Aniline derivatives are used in the synthesis of dyes, polymers, and organic electronic materials. uantwerpen.be The specific substitution pattern of this compound could be exploited to create novel materials with tailored optical or electronic properties, for example, by forming azoxyarenes or carbazoles. rsc.org

Agrochemicals: Many herbicides and fungicides contain an aniline core. rsc.org The development of new, more effective, and environmentally benign agrochemicals is an ongoing research goal, and derivatives of this compound could be screened for such activities.

Chemical Biology: Functionalized anilines can be used as probes to study biological processes. The development of derivatives that can be used in fluorescent labeling or as building blocks for bioactive probes is a promising area of research. researchgate.net

Q & A

Basic: What is the recommended synthetic pathway for 4-bromo-2-fluoro-N-isopropylaniline, and how should purification be optimized?

Answer:

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

Bromination and Fluorination : Starting with 2-fluoroaniline, regioselective bromination at the 4-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

N-Isopropylation : The amine group is alkylated with isopropyl bromide or via reductive amination using acetone and a reducing agent (e.g., NaBH₃CN) .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity. Monitoring by TLC and HPLC ensures minimal byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~243 (C₉H₁₀BrFN⁺) and isotopic patterns confirm bromine presence .

- IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹) .

Advanced: How can conflicting NMR and mass spectrometry data be resolved during structural validation?

Answer:

Discrepancies often arise from isotopic interference or solvent effects.

Isotopic Peaks : Bromine (⁷⁹Br/⁸¹Br) causes doublets in MS; ensure deconvolution algorithms account for this .

Solvent Artifacts : Use deuterated solvents (e.g., CDCl₃) free of protonated impurities. For ¹⁹F NMR, avoid TFA-containing solvents .

Dynamic Effects : Rotameric equilibria in N-isopropyl groups may split signals. Variable-temperature NMR (e.g., 25°C to -40°C) can resolve splitting .

Advanced: What are the challenges in achieving regioselective functionalization of this compound?

Answer:

The electron-withdrawing Br/F substituents direct electrophilic attacks to specific positions:

Electrophilic Substitution : Bromine at the 4-position deactivates the ring, making further substitution at the 6-position favorable. Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

Cross-Coupling Limitations : Suzuki-Miyaura coupling with Pd catalysts may require protecting the amine group (e.g., Boc protection) to prevent catalyst poisoning .

Advanced: How does the compound’s stability influence storage and reaction design?

Answer:

- Light Sensitivity : The aryl bromide moiety is prone to photodegradation. Store in amber vials at -20°C under inert gas (N₂/Ar) .

- Thermal Decomposition : Above 80°C, debromination or Hofmann elimination (for the isopropyl group) may occur. Use low-temperature reactions (e.g., <50°C) for prolonged stability .

Advanced: What role does this compound play in multi-step syntheses of pharmaceuticals?

Answer:

It serves as a key intermediate in:

Kinase Inhibitors : The bromine acts as a handle for cross-coupling to introduce heterocycles (e.g., pyridines) .

Fluorinated Anticancer Agents : The fluorine enhances bioavailability; coupling with trifluoromethyl groups via Ullmann reactions is common .

Advanced: What computational methods aid in predicting reaction pathways for this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for bromine substitution or coupling reactions.

- Molecular Dynamics : Simulates solvent effects on reaction rates (e.g., DMF vs. THF) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- SHELX Refinement : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles, confirming the isopropyl group’s spatial orientation .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C-H···F contacts) influencing packing .

Advanced: Why do reaction yields vary significantly in N-alkylation steps?

Answer:

Variability stems from:

Steric Hindrance : Bulky isopropyl groups slow alkylation. Use phase-transfer catalysts (e.g., TBAB) to enhance kinetics .

Byproduct Formation : Competing Hofmann elimination generates propene. Quench excess alkylating agents with acetic acid .

Advanced: How to troubleshoot low yields in cross-coupling reactions involving this compound?

Answer:

Catalyst Optimization : Use Pd(OAc)₂/XPhos systems for bromine activation .

Microwave Assistance : Accelerate coupling (e.g., 100°C, 30 min) to reduce side reactions .

Protection Strategies : Boc-protect the amine to prevent Pd deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.